3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
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Overview
Description
3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a bromine atom, a benzamide group, and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzamide derivatives .
Scientific Research Applications
3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate
- tert-butyl 4-(2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl)piperazine-1-carboxylate
Uniqueness
3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the bromine atom or have different substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C16H12BrN3O2 |
---|---|
Molecular Weight |
358.19 g/mol |
IUPAC Name |
3-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H12BrN3O2/c17-11-5-3-4-10(8-11)15(21)18-9-14-12-6-1-2-7-13(12)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22) |
InChI Key |
BSFYRYSIMDOJGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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